[2-(morpholine-4-sulfonyl)phenyl]methanamine
Description
[2-(Morpholine-4-sulfonyl)phenyl]methanamine is a secondary amine derivative featuring a morpholine ring sulfonylated at the 4-position and attached to the ortho position of a phenylmethanamine scaffold. The compound’s molecular formula is C₁₁H₁₆N₂O₃S, with a molecular weight of 256.33 g/mol (for its positional isomer, [4-(morpholine-4-sulfonyl)phenyl]methanamine, see ).
Properties
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDANWFUBVLOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260049 | |
| Record name | 2-(4-Morpholinylsulfonyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918865-07-3 | |
| Record name | 2-(4-Morpholinylsulfonyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918865-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinylsulfonyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(morpholine-4-sulfonyl)phenyl]methanamine typically involves the reaction of a phenylmethanamine derivative with morpholine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution with electrophilic agents. Key reactions include:
Electrophilic Aromatic Substitution
The electron-deficient phenyl ring directs electrophiles to the para position relative to the sulfonamide group:
Mechanistic Insight : The sulfonamide group deactivates the ring, favoring para-substitution through resonance withdrawal .
Redox Reactions
The amine and sulfonamide groups participate in redox transformations:
Oxidation
-
Amine → Nitro : Treatment with KMnO₄/H₂SO₄ converts the amine to a nitro group, yielding [2-(morpholine-4-sulfonyl)phenyl]nitromethane .
-
Sulfonamide Stability : The sulfonamide group resists oxidation under mild conditions but decomposes at >150°C .
Reduction
Complexation and Chelation
The sulfonamide moiety acts as a ligand for metal ions:
Biological Activity Modulation
The compound modulates antibiotic activity via non-covalent interactions:
Comparative Reactivity
Structural analogs exhibit distinct reactivity profiles:
Scientific Research Applications
Chemistry
In organic chemistry, [2-(morpholine-4-sulfonyl)phenyl]methanamine serves as a building block for synthesizing more complex molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Sodium borohydride | Amines, alcohols |
| Substitution | Halogenating agents | Functionalized derivatives |
Biology
The compound is being investigated for its potential biological activities , particularly in antimicrobial and anticancer research.
- Antimicrobial Activity : Studies show that derivatives can enhance the efficacy of antibiotics against resistant strains. For instance, 4-(phenylsulfonyl)morpholine significantly reduced the minimum inhibitory concentration (MIC) of amikacin against Pseudomonas aeruginosa from 312.5 μg/mL to 39.06 μg/mL when used in combination therapy .
- Anticancer Potential : Preliminary studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells. Morpholine derivatives have shown the ability to inhibit tubulin polymerization, which is crucial for cell division .
Medicine
In medicinal chemistry, this compound is being explored for its role in drug formulation . Its unique structure allows for the design of drugs targeting specific interactions with biological molecules.
- Mechanism of Action : The sulfonyl group participates in hydrogen bonding and electrostatic interactions, enhancing binding to enzymes and receptors. This property is crucial for developing therapeutic agents with improved efficacy.
Industry
In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials. It plays a role in developing new catalysts and polymers due to its reactivity profile.
Antimicrobial Studies
A study by Catão et al. (2010) demonstrated that 4-(phenylsulfonyl)morpholine modulated antibiotic activity against resistant strains like Staphylococcus aureus and Escherichia coli. The findings indicated that while the compound alone had high MIC values (>512 μg/mL), it significantly enhanced aminoglycoside activity when used in combination therapy .
Anticancer Research
In vitro studies have shown that morpholine derivatives can induce G2/M phase arrest in cancer cell lines such as SGC-7901. These results suggest potential applications in cancer therapy, although more specific data on this compound are still emerging.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Enhances antibiotic efficacy against resistant strains |
| Anticancer | Induces apoptosis; inhibits tubulin polymerization |
Mechanism of Action
The mechanism of action of [2-(morpholine-4-sulfonyl)phenyl]methanamine involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding to enzymes and receptors. The morpholine ring provides additional sites for interaction, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Safety Profile: Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
{4-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine CAS: 1040344-10-2 Molecular Weight: Not explicitly reported, but structurally similar to the target compound. Key Differences: The sulfonyl group is attached to a methylene bridge rather than directly to the phenyl ring, altering electronic distribution and lipophilicity .
Functional Group Modifications
2-Morpholinemethanamine,4-phenyl-
- CAS : 112913-99-2
- Molecular Weight : 192.26 g/mol
- Key Differences : Lacks the sulfonyl group, resulting in lower molecular weight and polarity. This may improve membrane permeability but reduce aqueous solubility .
5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoro-ethoxy)-phenylamine
- Key Differences : Incorporates a trifluoroethoxy group, which increases electronegativity and metabolic stability compared to the unsubstituted target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Polarity (Sulfonyl Presence) | Solubility Trends |
|---|---|---|---|
| [2-(Morpholine-4-sulfonyl)phenyl]methanamine | ~256.33 | High | Moderate in polar solvents |
| [4-(Morpholine-4-sulfonyl)phenyl]methanamine | 256.33 | High | Higher aqueous solubility |
| 2-Morpholinemethanamine,4-phenyl- | 192.26 | Moderate | Improved lipid solubility |
| [2-(Pyridin-4-yl)phenyl]methanamine | ~184.24 | Low | Low aqueous solubility |
Research Findings and Data Gaps
- Bioactivity: Limited direct data on the ortho-substituted target compound; para-substituted analogs show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
- Solubility Challenges : Morpholine sulfonyl derivatives often require co-solvents (e.g., DMSO) for in vitro assays due to poor aqueous solubility .
- Safety : Sulfonamides may pose hypersensitivity risks, necessitating rigorous ADMET profiling .
Biological Activity
[2-(morpholine-4-sulfonyl)phenyl]methanamine, also known by its CAS number 918865-07-3, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a sulfonyl group and an amino group attached to a phenyl ring. This unique structure is believed to contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of morpholine compounds can modulate the activity of antibiotics against resistant strains of bacteria. For instance, 4-(phenylsulfonyl)morpholine was tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating a significant reduction in the minimum inhibitory concentration (MIC) when used in combination with amikacin .
- Anticancer Potential : The compound has been investigated for its antiproliferative effects against human tumor cell lines. Preliminary studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells, although specific data on this compound remains limited.
The mechanism of action for this compound is thought to involve:
- Enzyme Interaction : The morpholine ring can interact with various enzymes through hydrogen bonding and ionic interactions, potentially modulating their activity.
- Synergistic Effects : As noted in antimicrobial studies, this compound may enhance the efficacy of existing antibiotics by lowering their MIC against resistant bacterial strains .
- Cell Cycle Modulation : In cancer studies, it appears to disrupt normal cell cycle progression, leading to increased apoptosis among affected cells.
Antimicrobial Studies
A study conducted by Catão et al. (2010) examined the antimicrobial properties of 4-(phenylsulfonyl)morpholine against multiple drug-resistant strains. The findings indicated that while the compound itself had high MIC values (>512 μg/mL), it significantly enhanced the activity of aminoglycosides like amikacin when used in combination therapy, reducing their MIC from 312.5 μg/mL to 39.06 μg/mL against Pseudomonas aeruginosa .
Anticancer Research
In vitro studies have shown that morpholine derivatives can inhibit tubulin polymerization, which is critical for cancer cell division. For example, certain derivatives induced G2/M phase arrest in cancer cell lines such as SGC-7901, highlighting their potential as anticancer agents . However, specific results for this compound are still emerging.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the key structural features of [2-(morpholine-4-sulfonyl)phenyl]methanamine, and how do they influence its reactivity in synthetic chemistry?
- Answer : The compound features a phenyl ring substituted with a morpholine-4-sulfonyl group at the 2-position and a primary amine (-CH₂NH₂) at the benzylic position. The sulfonyl group is electron-withdrawing, which polarizes the aromatic ring and directs electrophilic substitution to specific positions. The primary amine serves as a nucleophile, enabling reactions such as imine formation or amide coupling. The morpholine moiety contributes to solubility in polar solvents and may participate in hydrogen bonding .
Q. What are the standard synthetic routes for preparing this compound?
- Answer : A typical route involves:
- Step 1 : Sulfonylation of 2-aminobenzyl derivatives with morpholine-4-sulfonyl chloride under basic conditions (e.g., NaHCO₃ in dichloromethane).
- Step 2 : Purification via recrystallization or column chromatography to isolate the product.
Critical parameters include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride and optimizing reaction time to prevent over-sulfonylation. Similar methodologies are used for analogous sulfonamide syntheses .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to improve yield and purity of this compound?
- Answer : Optimization strategies include:
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful quenching to isolate the product.
- Temperature Control : Reactions at 0–5°C minimize side reactions like oxidation of the amine group.
- Analytical Validation : LC-MS monitors intermediate formation, while ¹H/¹³C NMR confirms regioselectivity of sulfonylation .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for derivatives of this compound be resolved?
- Answer : Contradictions often arise from dynamic effects (e.g., rotamers in solution) or crystal-packing forces. Strategies include:
- Variable-Temperature NMR : To observe coalescence of split signals and identify conformational flexibility .
- DFT Calculations : Compare theoretical NMR chemical shifts with experimental data to validate structures .
- Synchrotron X-ray Diffraction : High-resolution crystallography resolves ambiguities in stereochemistry .
Q. What methodologies are effective for incorporating this compound into bioactive macrocycles or drug candidates?
- Answer : The compound’s amine group enables:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores or targeting moieties .
- Schiff Base Formation : Condensation with aldehydes to generate imine-linked macrocycles, followed by reduction to stable amines .
- Antimicrobial Derivatives : Substitution of the phenyl ring with electron-withdrawing groups (e.g., -CF₃) enhances activity against resistant pathogens, as seen in benzimidazole-based antimicrobial agents .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
